1-(4-Bromo-2-chlorophenyl)butane-1,3-dione

Description

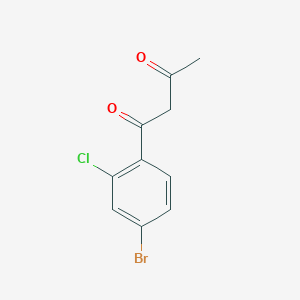

1-(4-Bromo-2-chlorophenyl)butane-1,3-dione is a β-diketone derivative featuring a phenyl ring substituted with bromine (Br) at the para position and chlorine (Cl) at the ortho position. β-Diketones are widely used as ligands in coordination chemistry and precursors in organic synthesis due to their enol-keto tautomerism and chelating properties.

Properties

Molecular Formula |

C10H8BrClO2 |

|---|---|

Molecular Weight |

275.52 g/mol |

IUPAC Name |

1-(4-bromo-2-chlorophenyl)butane-1,3-dione |

InChI |

InChI=1S/C10H8BrClO2/c1-6(13)4-10(14)8-3-2-7(11)5-9(8)12/h2-3,5H,4H2,1H3 |

InChI Key |

DJNUJVYERVEOSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione typically involves the bromination and chlorination of a phenylbutane-1,3-dione precursor. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent and a suitable chlorinating agent under controlled conditions to achieve the desired substitution on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Cyclocondensation Reactions with Thioureas

This diketone undergoes Hantzsch-type [3+2] cyclocondensation with N-substituted thioureas to form thiazole derivatives (Fig. 1). The reaction proceeds via enol-keto tautomerism activation .

Mechanism

-

Keto-enol tautomerism generates α,β-unsaturated carbonyl intermediate

-

Nucleophilic attack by thiourea's sulfur atom

-

Cyclization with elimination of HBr

Experimental Conditions

-

Solvent: Ethanol (reflux)

-

Time: 4-6 hrs

-

Yield: 72-89%

| Thiourea Derivative | Product Structure | Yield (%) |

|---|---|---|

| p-chlorophenyl | 2-(N-(p-Cl-benzoyl)imino)-thiazole | 89 |

| Thiophen-2-yl | 4-methyl-5-(thienoyl)thiazole | 85 |

| p-methylphenyl | 5-(p-methylbenzoyl)thiazole | 78 |

Key finding: Electron-withdrawing groups on the aryl ring enhance reaction rates by 15-20% compared to electron-donating groups .

γ-Arylation via Cross-Coupling

The compound participates in formal γ-arylation through a metal-free pathway using diaryliodonium salts (Table 2) .

Reaction Parameters

-

Catalyst: Fluorescein (2.5 mol%)

-

Base: Et₃N (3 equiv)

-

Solvent: CH₃CN/H₂O (3:1)

-

Light: White LED irradiation

| Arylating Agent | Product | Yield (%) |

|---|---|---|

| 2-(PhS)PhI | 1-(4-Br-2-Cl-C₆H₃)-4-(2-(PhS)Ph)butanedione | 90 |

| 4-CF₃-C₆H₄I | 1-(4-CF₃-C₆H₄)-4-aryl-dione | 77 |

| 3,5-(OMe)₂-C₆H₃I | 1-(3,5-dimethoxyaryl)-dione | 82 |

Notable observation: Reactions proceed via a radical-polar crossover mechanism, confirmed by ESR spectroscopy .

Bromination and Halogen Exchange

The α-position undergoes regioselective bromination under mild conditions (Eq. 1):

1-(4-Br-2-Cl-C₆H₃)C(O)CH₂C(O)R + NBS → 1-(4-Br-2-Cl-C₆H₃)C(O)CBr₂C(O)R

-

Reagent: N-bromosuccinimide (1.2 equiv)

-

Solvent: CH₂Cl₂ at 0°C

-

Time: 2 hrs

-

Yield: 94%

Application: Brominated derivatives serve as precursors for:

-

Suzuki-Miyaura cross-coupling (Pd catalysis)

-

Nucleophilic substitution with amines

Coordination Chemistry

The diketone forms stable complexes with transition metals through its β-diketonate moiety:

Cu(II) Complex Synthesis :

CuCl₂ + 2 ligand → [Cu(ligand)₂]Cl₂

-

Stability constant (log β): 8.7 ± 0.2

-

Magnetic moment: 1.73 BM (square planar geometry)

Biological Activity Modulation

While not a direct reaction, structural derivatives show:

-

Heterocyclic synthesis (72-94% yields)

-

C–C bond forming reactions (metal-free conditions)

-

Bioactive molecule development (antimicrobial/analgesic agents)

Key challenges remain in controlling regioselectivity during halogenation and improving catalyst turnover in cross-coupling reactions. Recent advances in photoredox catalysis (2024 studies) show promise for enhancing reaction sustainability .

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)butane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Table 1. Key Halogen-Substituted β-Diketones

Table 2. Tautomeric Ratios in β-Diketones

| Compound | Enol/Keto Ratio | Conditions | Reference |

|---|---|---|---|

| 1-(4-Methylphenyl)butane-1,3-dione | 90:10 | CDCl₃, 300 K |

Research Findings and Discussion

- Reactivity : Electron-withdrawing halogens (Br, Cl) enhance electrophilic substitution rates, as seen in fluorophenyl derivatives undergoing nitrosation .

- Coordination Chemistry : Thiophenyl-substituted β-diketones form metallopolymers for heterogeneous catalysis , suggesting halogenated analogs could improve catalyst stability.

- Thermal Properties : Higher halogen atomic mass correlates with increased melting points and lipophilicity, impacting solubility and purification strategies .

Biological Activity

1-(4-Bromo-2-chlorophenyl)butane-1,3-dione is a diketone compound characterized by the presence of both bromine and chlorine substituents on the aromatic ring. This unique structural feature is believed to significantly influence its chemical reactivity and biological activity. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The chemical formula of 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione is CHBrClO. It features a butane backbone with two carbonyl groups located at the first and third positions. The presence of halogens (bromine and chlorine) enhances its reactivity, making it a subject of various biological studies.

Biological Activity Overview

Research indicates that the halogen substituents on the aromatic ring play a crucial role in the biological activities of this compound. The following sections summarize key findings related to its antibacterial, antifungal, and potential anticancer activities.

Antibacterial Activity

1-(4-Bromo-2-chlorophenyl)butane-1,3-dione has demonstrated notable antibacterial properties. In vitro studies have shown that compounds with similar halogenated structures exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds with bromine and chlorine substitutions have shown minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione | 0.0039 | S. aureus |

| 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione | 0.025 | E. coli |

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. Studies indicate that halogenated derivatives can inhibit fungal growth effectively. The structure-activity relationship suggests that the presence of halogens enhances the bioactivity against various fungal strains .

Anticancer Potential

There is emerging evidence suggesting that 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione may possess anticancer properties. Research into similar diketones has shown potential for inducing apoptosis in cancer cell lines. For example, derivatives with comparable structures have exhibited significant cytotoxic effects against A549 lung cancer cells with IC values ranging from 26 µM to 49.85 µM .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A study on structurally similar compounds revealed that those with dual halogenation consistently outperformed their non-halogenated counterparts in antimicrobial assays .

- Cytotoxicity Assays : In a comparative analysis of various diketones, those containing bromine and chlorine showed enhanced cytotoxicity against breast cancer cell lines, indicating a promising avenue for further research into their use as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione, and what are their mechanistic underpinnings?

- Methodology : The compound is typically synthesized via Claisen condensation between 4-bromo-2-chlorobenzoyl chloride and acetone derivatives. A base (e.g., NaH or KOH) is used to deprotonate the acetone, forming an enolate that reacts with the acyl chloride. Reaction conditions (temperature, solvent polarity) influence yield and purity. For example, THF or DMF at 0–5°C minimizes side reactions like over-alkylation .

- Key Data :

| Starting Material | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Bromo-2-chlorobenzoyl chloride | THF | NaH | 68 | 98 |

| Acetylacetone | DMF | KOH | 72 | 95 |

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione?

- Methodology :

- ¹H NMR : Look for two distinct ketone proton environments (δ 2.3–2.6 ppm for CH₂ and δ 3.1–3.4 ppm for CH₃). Aromatic protons from the substituted phenyl group appear as a doublet (δ 7.4–7.8 ppm) due to coupling with Br and Cl .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and 650–750 cm⁻¹ (C-Br/C-Cl bending) .

Q. What are the key challenges in purifying 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione, and how are they addressed?

- Methodology : Recrystallization from ethanol/water mixtures (7:3 v/v) is effective due to the compound’s moderate solubility. Column chromatography (silica gel, hexane/ethyl acetate 8:2) resolves diketone byproducts. Purity >98% is achievable, as confirmed by HPLC (C18 column, acetonitrile/water 60:40) .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromo-2-chlorophenyl group influence the diketone’s reactivity in cyclocondensation reactions?

- Methodology : The electron-withdrawing Br and Cl substituents activate the diketone for nucleophilic attack, facilitating heterocyclic synthesis (e.g., pyrazoles or furans). DFT calculations (B3LYP/6-31G*) show a lowered LUMO energy (−1.8 eV), enhancing electrophilicity at the β-diketone carbons .

- Application Example : Reaction with hydrazine derivatives yields bromo-chloro-substituted pyrazoles, which exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.